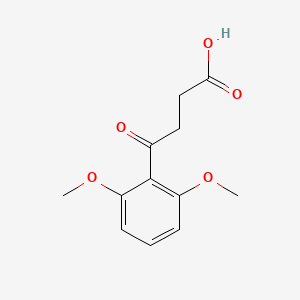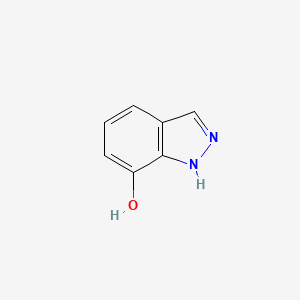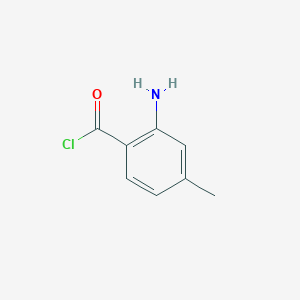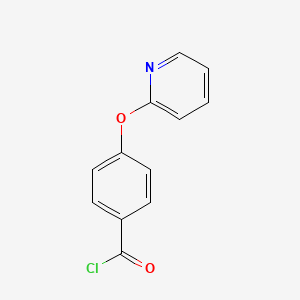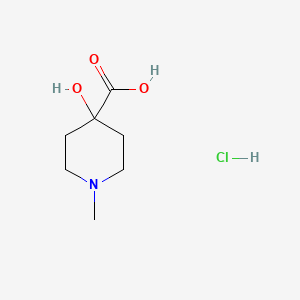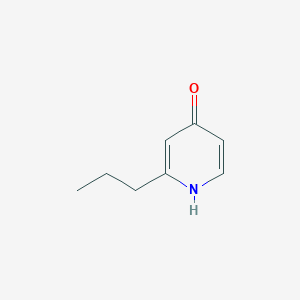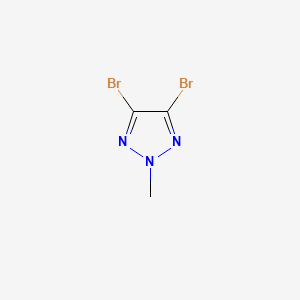
4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Overview
Description
4,5-Dibromo-2-methyl-2H-1,2,3-triazole: is a chemical compound with the molecular formula C3H3Br2N3. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is monoacylglycerol acyltransferase 3 . This enzyme plays a crucial role in lipid metabolism, specifically in the biosynthesis of triacylglycerols.
Mode of Action
It has been used as a reagent in the discovery of selective small molecular inhibitors of monoacylglycerol acyltransferase 3 . This suggests that the compound may interact with its target enzyme to inhibit its activity, thereby affecting lipid metabolism.
Biochemical Pathways
The inhibition of monoacylglycerol acyltransferase 3 by this compound can affect the lipid metabolism pathway . This enzyme is involved in the conversion of monoacylglycerols to diacylglycerols, a key step in the biosynthesis of triacylglycerols. Therefore, the inhibition of this enzyme can lead to a decrease in the production of triacylglycerols.
Result of Action
The inhibition of monoacylglycerol acyltransferase 3 by this compound can lead to a decrease in the production of triacylglycerols . This can have various effects at the molecular and cellular levels, including changes in cell membrane composition and function, and alterations in energy storage and utilization.
Biochemical Analysis
Biochemical Properties
4,5-Dibromo-2-methyl-2H-1,2,3-triazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a useful reagent in the discovery of selective small molecular inhibitors of monoacylglycerol acyltransferase 3 . This interaction highlights its potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with monoacylglycerol acyltransferase 3 suggests its role in lipid metabolism and energy homeostasis . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit monoacylglycerol acyltransferase 3 is a key aspect of its mechanism of action . This inhibition can alter lipid metabolism and affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a half-life of approximately 45.322 days when exposed to hydroxyl radicals . This stability allows for prolonged interactions with cellular components, leading to long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s inhibition of monoacylglycerol acyltransferase 3 affects lipid metabolism, leading to changes in the levels of specific metabolites . Understanding these pathways is essential for elucidating its overall impact on cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole can be synthesized from 4,5-dibromo-1H-1,2,3-triazole and iodomethane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like tetrahydrofuran, under controlled temperatures ranging from -10°C to 40°C . The reaction proceeds with the addition of iodomethane to the triazole compound, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including substitution reactions. For instance, it can react with butyllithium in diethyl ether or tetrahydrofuran at low temperatures to form lithiated derivatives, which can then be quenched with different reagents to yield various substituted triazoles .
Common Reagents and Conditions:
Substitution Reactions: Butyllithium, diethyl ether, tetrahydrofuran, aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, dimethyl or diphenyl disulfide.
Reaction Conditions: Low temperatures, typically below 0°C, to ensure the stability of intermediates and high yields of the desired products.
Major Products: The major products formed from these reactions include various 5-substituted triazoles, such as 5-methylsulfanyl-1H-1,2,3-triazole and 4-phenylsulfanyl-2H-1,2,3-triazole .
Scientific Research Applications
Chemistry: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: In biological research, this compound is utilized in the development of selective inhibitors for enzymes such as monoacylglycerol acyltransferase 3. These inhibitors have potential therapeutic applications in treating metabolic disorders .
Industry: Industrially, this compound is employed in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in the production of various active ingredients .
Comparison with Similar Compounds
4,5-Dibromo-1H-1,2,3-triazole: Similar structure but lacks the methyl group at the 2-position.
4,5-Dibromo-2H-1,2,3-triazole: Similar structure but without the methyl group.
Uniqueness: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications and as a selective inhibitor in biological research .
Properties
IUPAC Name |
4,5-dibromo-2-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHACSBPYOBEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618457 | |
| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28938-17-2 | |
| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
